
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. One common method includes the reaction of 4-pyrazoleboronic acid with pinacol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Transesterification: The boronic ester can undergo transesterification reactions with alcohols, leading to the formation of new boronic esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as sodium hydroxide, potassium carbonate, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
New Boronic Esters: Formed through transesterification reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Biological Research: Investigated for its potential as a biochemical probe and in drug discovery.
Wirkmechanismus
The primary mechanism of action for 1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Similar structure but with a methyl group instead of a hydroxy-methylbutyl group.
4-Pyrazoleboronic Acid Pinacol Ester: Lacks the hydroxy-methylbutyl group, making it less sterically hindered.
Uniqueness
1-(3-Hydroxy-3-methylbutyl)pyrazole-4-boronic Acid Pinacol Ester is unique due to its hydroxy-methylbutyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance or additional functional groups are beneficial .
Eigenschaften
Molekularformel |
C14H25BN2O3 |
|---|---|
Molekulargewicht |
280.17 g/mol |
IUPAC-Name |
2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-ol |
InChI |
InChI=1S/C14H25BN2O3/c1-12(2,18)7-8-17-10-11(9-16-17)15-19-13(3,4)14(5,6)20-15/h9-10,18H,7-8H2,1-6H3 |
InChI-Schlüssel |
RTGWUGNBBRLLLV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


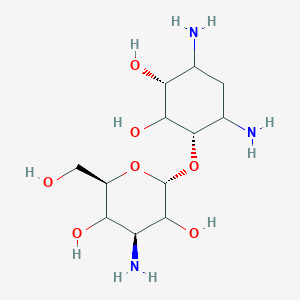
![5,5-Dimethyl-7'-nitrospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B15337715.png)

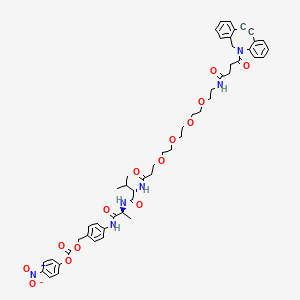
![3-(2-Chloro-6-nitrophenyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B15337735.png)
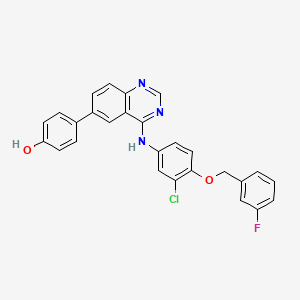

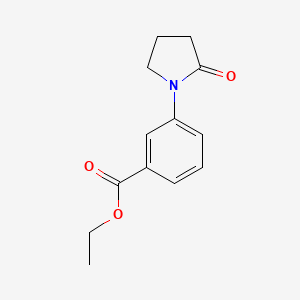
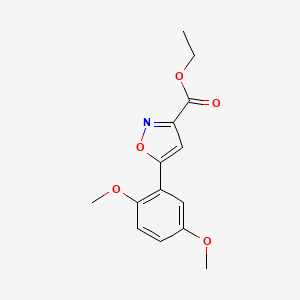

![2,2-difluoro-5,11-diiodo-4,12-dimethyl-8-(2,3,4,5,6-pentamethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337751.png)

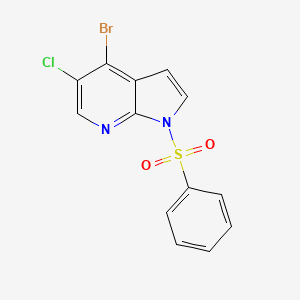
![[Cyanamide(methylthio)methyl] methyl 3,5-dimethylphenylcarbamodithioate](/img/structure/B15337794.png)
